1-异丙基-3-硝基-1H-吡唑

描述

“1-Isopropyl-3-nitro-1H-pyrazole” is a chemical compound that belongs to the class of pyrazoles . Pyrazoles are known as versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .

Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A special emphasis is placed on a thorough examination of response processes .Chemical Reactions Analysis

Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They have been involved in various reactions such as multicomponent reactions, reactions with transition-metal catalysts, photoredox reactions, and more .科学研究应用

合成和表征

1-异丙基-3-硝基-1H-吡唑已被用于三聚银(I)吡唑酸盐的合成。这些吡唑酸盐,包括异丙基、溴和硝基取代物,通过X射线晶体学和光谱方法进行表征。研究它们的结构和性质在材料科学中具有重要意义 (Dias & Diyabalanage, 2006)。

分解分析

对吡唑和咪唑高能材料的分解通道进行了研究。使用计算方法分析键强度并预测键解离能,有助于理解这些材料的分解机制 (Zhu, Yang, Gan, & Feng, 2021)。

硝化和氨基衍生物合成

研究包括在吡唑中选择性引入硝基团和合成各种异构的硝基吡唑。这导致氨基和硝基衍生物的产生,对于高能材料和药物的开发至关重要 (Dalinger et al., 2016)。

高能材料开发

1-异丙基-3-硝基-1H-吡唑已被用于高能材料的开发。例如,对三硝基吡唑及其衍生物的合成研究探讨了它们作为炸药的潜力。这包括检查它们的反应性和亲核取代的可能性 (Dalinger et al., 2013)。

新高能化合物的探索

构建高能吡唑涉及合成具有潜在爆炸性能的新化合物。这包括合成带有呋喃和三硝基甲基基团的硝基吡唑,具有有望的高能特性 (Dalinger等,2016)。

硝基吡唑的比较研究

进行了比较研究,探讨了各种硝基吡唑化合物的合成方法和应用。这包括对具有高能量且比传统炸药更低敏感性的吡唑系列化合物的研究,为开发新炸药和推进剂提供了见解 (Old Jun-lin, 2014)。

反应分析

对吡唑在乙酸中与亚硝酸钠反应的研究导致了意想不到的硝基衍生物的形成。这些研究有助于理解吡唑在不同反应条件下的化学行为 (Yakovlev et al., 2013)。

高能盐的合成

探索使用硝基吡唑和叠氮合成新高能盐。这些研究包括通过各种光谱方法表征盐并评估它们作为替代炸药的潜力 (Zhang et al., 2019)。

缓蚀研究

1-异丙基-3-硝基-1H-吡唑及相关化合物已被研究作为缓蚀剂。这项研究对于了解这些化合物在工业应用中的保护性能至关重要 (Babić-Samardžija等,2005)。

光反应研究

对硝基吡唑的亲核光取代反应的研究有助于了解它们在光诱导条件下的反应性。这项研究对光化学领域和光敏材料的发展 (Oldenhof & Cornelisse, 2010) 非常重要。

安全和危害

未来方向

Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s . Future research is likely to focus on the development of new synthetic methodologies, catalysis, and structural diversity to expand the application of this privileged class of compounds .

属性

IUPAC Name |

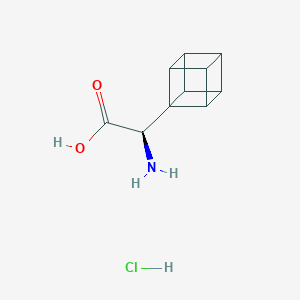

3-nitro-1-propan-2-ylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-5(2)8-4-3-6(7-8)9(10)11/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVADIEGMRNCQSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=CC(=N1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Isopropyl-3-nitro-1H-pyrazole | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2,2,2-Trifluoro-1-(4-methyl-1,3-thiazol-2-yl)ethyl]prop-2-enamide](/img/structure/B2455735.png)

![(4R)-3-[2-(4-Chlorophenoxy)-2-methylpropanoyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B2455737.png)

![3,4,5,6-tetrachloro-N-[4-(dimethylamino)-2-(trifluoromethyl)phenyl]pyridine-2-carboxamide](/img/structure/B2455741.png)

![2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N,N-di(propan-2-yl)acetamide](/img/structure/B2455742.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B2455743.png)

![2-[1-[2-Pyridyl]ethylidene]hydrazinecarbothiohydrazide](/img/structure/B2455749.png)

![methyl 4-(3-benzyl-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamido)benzoate](/img/structure/B2455757.png)